4-Nitrophenyl--d-glucopyranoside

Descripción

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

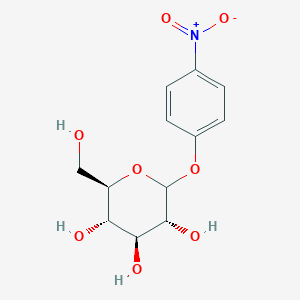

PNP-β-D-Glc is formally named (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol under IUPAC nomenclature. Its molecular formula is C₁₂H₁₅NO₈ , with a molecular weight of 301.25 g/mol (Table 1). The compound’s structure consists of a β-D-glucopyranose moiety linked via an oxygen atom to a para-nitrophenyl group, which serves as the chromophore.

Table 1: Chemical Identifiers of PNP-β-D-Glc

| Property | Value |

|---|---|

| CAS Registry Number | 2492-87-7 |

| Molecular Formula | C₁₂H₁₅NO₈ |

| Molecular Weight | 301.25 g/mol |

| SMILES | OC[C@H]1OC@@HC@HC@@H[C@@H]1O |

| InChI Key | IFBHRQDFSNCLOZ-RMPHRYRLSA-N |

Crystallographic Analysis and Three-Dimensional Conformation

X-ray diffraction studies reveal that PNP-β-D-Glc crystallizes in a monoclinic system with space group P2₁ . The β-anomeric configuration is confirmed by the axial orientation of the glycosidic bond (C1-O-C1'), which adopts a bond length of 1.411 Å . The nitro group on the phenyl ring resides in a planar geometry, with N-O bond lengths averaging 1.21 Å . Hydrogen bonding between hydroxyl groups (O3–H···O5' and O2–H···O6') stabilizes the crystal lattice, forming a three-dimensional network.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Profile

¹H and ¹³C NMR spectra (D₂O, 400 MHz) exhibit characteristic signals for the glucopyranose and nitrophenyl moieties:

- Glucose unit :

- Nitrophenyl group :

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) in negative mode displays a molecular ion peak at m/z 301.25 ([M–H]⁻). Key fragments include:

Infrared (IR) and Raman Vibrational Signatures

FT-IR spectroscopy (KBr pellet) identifies:

Thermodynamic Properties and Solubility Behavior

PNP-β-D-Glc exhibits a melting point of 166–168°C and is soluble in polar solvents such as water (25 mg/mL), methanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like ether is negligible. The compound’s optical rotation is [α]²⁵D = –103° (c = 1, H₂O), consistent with its β-configuration.

Table 2: Thermodynamic and Solubility Data

| Property | Value |

|---|---|

| Melting Point | 166–168°C |

| Boiling Point | 442.39°C (estimated) |

| Density | 1.3709 g/cm³ (estimated) |

| Solubility in Water | 25 mg/mL at 25°C |

| Optical Rotation | –103° (c = 1, H₂O) |

| pKa | 12.55 ± 0.70 (predicted) |

Propiedades

Fórmula molecular |

C12H15NO8 |

|---|---|

Peso molecular |

301.25 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12?/m1/s1 |

Clave InChI |

IFBHRQDFSNCLOZ-OZRWLHRGSA-N |

SMILES isomérico |

C1=CC(=CC=C1[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Enzymatic Assays

4-Nitrophenyl-α-D-glucopyranoside serves as a colorimetric substrate for measuring the activity of α-glucosidase and other glycosidases. When hydrolyzed by these enzymes, it releases p-nitrophenol, which can be quantified spectrophotometrically.

Key Features:

- Detection Method : Absorbance measurement at wavelengths between 400-420 nm.

- Stability : Stable for over 10 years under recommended storage conditions (below -10°C) .

Applications in Research

-

Enzyme Activity Measurement

- Used extensively in assays to determine α-glucosidase activity in various biological samples, including plant extracts and microbial cultures.

- Enables the study of enzyme kinetics and inhibition mechanisms.

- Biochemical Characterization

-

In Vitro Diagnostics

- Utilized in diagnostic assays to measure enzyme levels related to carbohydrate metabolism disorders. The release of p-nitrophenol provides a quantitative measure of enzyme activity relevant to clinical conditions.

Case Study 1: Enzymatic Activity in Plant Extracts

A study evaluated the α-glucosidase activity in different plant extracts using 4-nitrophenyl-α-D-glucopyranoside as a substrate. The results indicated varying enzyme activities across species, highlighting its utility in phytochemical research.

| Plant Species | α-Glucosidase Activity (U/mg) |

|---|---|

| Species A | 150 ± 10 |

| Species B | 200 ± 15 |

| Species C | 120 ± 5 |

Case Study 2: Purification of β-Glucosidase

Research involving the purification of β-glucosidase from Aspergillus oryzae demonstrated that using 4-nitrophenyl-α-D-glucopyranoside allowed for efficient determination of enzyme activity during purification steps. The study reported a specific activity increase from initial crude extracts to purified enzyme preparations.

| Purification Step | Specific Activity (U/mg) |

|---|---|

| Crude Extract | 50 |

| Ammonium Sulfate Precipitation | 100 |

| Affinity Chromatography | 250 |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-Nitrophenyl-α-D-glucopyranoside (4-NPαG)

- Structure: α-anomeric configuration of the glucopyranosyl group.

- Enzyme Specificity : Substrate for α-glucosidase , unlike 4-NPβG, which targets β-glucosidases .

- Applications: Used to study α-glucosidase inhibitors in diabetes research. For example, in antidiabetic assays, 4-NPαG hydrolysis by α-glucosidase releases 4-nitrophenol, enabling IC₅₀ determination for inhibitors like acarbose .

- Key Difference: Anomeric configuration critically affects enzyme binding; α-glucosidases cannot hydrolyze β-configured substrates like 4-NPβG, and vice versa .

2-Chloro-4-nitrophenyl-α-D-glucopyranoside

- Structure : Chlorine substitution at the 2-position of the nitrophenyl ring.

- Enzyme Specificity : Retains specificity for α-glucosidase but exhibits altered kinetic parameters due to the electron-withdrawing Cl group, which increases electrophilicity of the glycosidic bond .

- Applications : Enhanced chromophore stability and sensitivity in enzyme assays; used to study α-glucosidase kinetics under varying pH and temperature conditions .

- Key Difference: The chloro-substituent increases resistance to non-enzymatic hydrolysis compared to 4-NPβG .

4-Nitrophenyl-β-D-thioglucopyranoside

- Structure : Sulfur atom replaces the oxygen in the glycosidic bond (thioglycoside).

- Enzyme Specificity : Substrate for β-thioglucosidases , a subclass of β-glucosidases that hydrolyze S-linked glycosides .

- Applications : Used to differentiate between O- and S-specific glucosidases in microbial and plant extracts. The thioglycosidic bond is more resistant to acid hydrolysis, making it suitable for harsh reaction conditions .

- Key Difference : Thioglycosides are less prone to spontaneous hydrolysis, offering improved assay reproducibility compared to 4-NPβG .

4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-α-D-penta-glucopyranoside

- Structure: A pentasaccharide derivative with a pyridylamino modification at the 6′-position.

- Enzyme Specificity: Designed for processive glycosidases that hydrolyze polysaccharides sequentially. The pyridylamino group facilitates fluorescent tagging for real-time monitoring of enzyme activity .

- Key Difference: The extended oligosaccharide chain mimics natural substrates (e.g., cellulose), unlike monosaccharide-based 4-NPβG .

4-Nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

- Structure : Acetyl-protected hydroxyl groups on the glucose moiety.

- Enzyme Specificity : Substrate for lipases and esterases that deacetylate the sugar before glucosidase action.

- Applications : Used in multi-step enzymatic cascades to study co-action of esterases and glucosidases. The acetyl groups block glucosidase activity until removed, enabling controlled reaction initiation .

- Key Difference : Requires enzymatic deprotection, unlike 4-NPβG, which is hydrolyzed directly .

Comparative Data Table

Q & A

Q. What is the role of 4-nitrophenyl-β-D-glucopyranoside in enzyme activity assays?

This compound is widely used as a chromogenic substrate for β-glucosidases. Upon enzymatic hydrolysis, it releases 4-nitrophenol, which can be quantified spectrophotometrically at 405 nm. This allows real-time monitoring of enzyme kinetics (Km, Vmax) and specificity under varying pH, temperature, or inhibitor conditions . Methodologically, assays typically involve pre-incubating the enzyme with the substrate, terminating the reaction (e.g., with NaOH), and measuring absorbance. Calibration curves using free 4-nitrophenol ensure accurate quantification .

Q. How is 4-nitrophenyl-β-D-glucopyranoside synthesized and characterized?

Synthesis involves glycosylation of activated D-glucose derivatives with 4-nitrophenol. Key steps include:

- Protecting hydroxyl groups on glucose (e.g., acetylation).

- Coupling with 4-nitrophenol via acid catalysis.

- Deprotection under mild alkaline conditions . Characterization employs NMR (to confirm anomeric configuration and glycosidic linkage), mass spectrometry (for molecular weight verification), and HPLC (to assess purity >98%) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) of the 4-nitrophenyl group influence substrate specificity and enzyme kinetics?

Substituents like chlorine (e.g., in 2-chloro-4-nitrophenyl derivatives) enhance electron-withdrawing effects, accelerating glycosidic bond cleavage. This modification increases Vmax by up to 30% for certain glycosidases, as observed in comparative kinetic studies. Such derivatives are particularly useful for high-throughput screening of enzyme variants or inhibitors .

Q. What strategies resolve contradictions in reported kinetic parameters (Km/Vmax) for β-glucosidases using this substrate?

Discrepancies often arise from:

- Enzyme source : Microbial vs. mammalian β-glucosidases exhibit differing active-site architectures.

- Assay conditions : Pre-incubation time, ionic strength, and detergent use (e.g., Triton X-100) can alter enzyme stability.

- Substrate purity : Trace free 4-nitrophenol (>0.01%) skews baseline readings. Standardization using reference enzymes (e.g., almond β-glucosidase) and parallel validation via fluorogenic substrates (e.g., 4-methylumbelliferyl glucoside) are recommended .

Q. How can advanced synthesis protocols improve yield and scalability of 4-nitrophenyl glycosides?

Recent advances include:

- Chemoenzymatic synthesis : Using glycosynthases to form glycosidic bonds, achieving >90% yield with minimal protecting groups .

- Flow chemistry : Continuous processing reduces reaction times and improves reproducibility.

- Purification : Immobilized metal affinity chromatography (IMAC) for tagged intermediates enhances purity .

Methodological Considerations

Q. What analytical techniques are critical for validating 4-nitrophenyl-β-D-glucopyranoside in complex biological matrices?

Q. How is this compound applied in studying carbohydrate-protein interactions?

It serves as a mimic for natural glycosides in binding studies with lectins or antibodies. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (Kd), while X-ray crystallography reveals key hydrogen-bonding interactions with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.